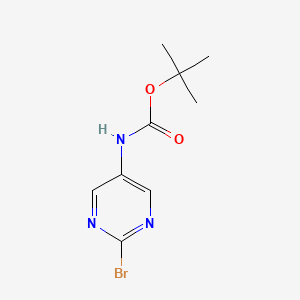

Tert-butyl (2-bromopyrimidin-5-yl)carbamate

Description

Tert-butyl (2-bromopyrimidin-5-yl)carbamate is a brominated pyrimidine derivative featuring a tert-butyl carbamate group. These compounds are frequently utilized as intermediates in organic synthesis, particularly in pharmaceutical research for constructing kinase inhibitors or other bioactive molecules . The bromine substituent at the pyrimidine’s 2-position enhances reactivity in cross-coupling or nucleophilic substitution reactions, making it valuable for further functionalization.

Properties

IUPAC Name |

tert-butyl N-(2-bromopyrimidin-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-6-4-11-7(10)12-5-6/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZMUYVBEYQGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-bromopyrimidin-5-yl)carbamate typically involves the bromination of pyrimidine followed by the introduction of the tert-butyl carbamate group. One common method involves the reaction of 2-bromopyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent side reactions and degradation of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Tert-butyl (2-bromopyrimidin-5-yl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

Substitution Reactions: Products depend on the nucleophile used, such as tert-butyl (2-aminopyrimidin-5-yl)carbamate when using an amine nucleophile.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry: Tert-butyl (2-bromopyrimidin-5-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pyrimidine derivatives, which are important in medicinal chemistry.

Biology and Medicine: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets. It is also used in the development of pharmaceuticals, particularly those targeting enzymes and receptors involved in various diseases.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its unique reactivity makes it a valuable building block in the production of complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl (2-bromopyrimidin-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbamate group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

- tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Molecular Formula: C₁₁H₁₆FN₃O₃ Molecular Weight: 257.26 g/mol Key Differences: Fluoro and hydroxy groups at positions 5 and 4, respectively, compared to bromo at position 2 in the target compound. Implications: The electron-withdrawing fluoro group may reduce electrophilicity at the 2-position compared to bromo, affecting reactivity in substitution reactions.

- tert-Butyl (5-bromopyridin-3-yl)carbamate Molecular Formula: Not explicitly stated, but pyridine-based (vs. pyrimidine). Key Differences: Pyridine ring (one nitrogen) vs. pyrimidine (two nitrogens). Bromine is at position 5 on pyridine. The bromine’s position may direct substitution to different sites compared to pyrimidine derivatives .

Heterocycle and Functional Group Modifications

- tert-Butyl (5-((4-((3-cyclopropyl-1H-pyrazol-5-yl)amino)pyrimidin-2-yl)amino)pentyl)carbamate (56c) Molecular Formula: Not explicitly stated. Key Features: Pyrimidine with cyclopropyl-pyrazole and pentyl carbamate substituents. Synthesis: Microwave-assisted reaction in ethanol with triethylamine (TEA), yielding 42% . Applications: Designed as a kinase inhibitor precursor, highlighting the role of carbamate-pyrimidine hybrids in medicinal chemistry .

- tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (298) Key Features: Chloro and iodo substituents on pyrimidine, with a methoxycyclohexyl group. Implications: Halogen diversity (Cl, I) offers distinct electronic and steric profiles for targeted bonding in drug discovery .

Biological Activity

Tert-butyl (2-bromopyrimidin-5-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in drug development, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a brominated pyrimidine ring and a tert-butyl carbamate group. The molecular formula is C₉H₁₃BrN₂O₂, and it has a molecular weight of approximately 249.12 g/mol. The presence of the bromine atom enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The bromine atom and the carbamate functional group are critical for these interactions, influencing binding affinity and specificity. This compound has been shown to modulate enzyme activity, particularly in pathways related to cell signaling and metabolism.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related pyrimidine derivatives have demonstrated their effectiveness against various bacterial strains, suggesting potential applications in treating infectious diseases .

Anticancer Activity

Pyrimidine derivatives are known for their anticancer properties. This compound may inhibit cell proliferation in cancer cell lines by targeting specific molecular pathways involved in tumor growth. For example, similar compounds have shown inhibition of cell migration and invasion in vitro, indicating their potential as therapeutic agents against cancer .

Case Studies

- Inhibition of Enzyme Activity : A study evaluated the interaction of this compound with protein kinases involved in cancer signaling pathways. The compound exhibited competitive inhibition with IC50 values ranging from 10 to 50 µM, indicating its potential as a lead compound for developing kinase inhibitors .

- Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria revealed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its antimicrobial potential .

Applications in Drug Development

Due to its structural characteristics and biological activities, this compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting enzymes involved in disease processes. Its role in developing new drugs for cancer and infectious diseases is under active investigation.

Comparative Analysis

To further illustrate the significance of this compound, the following table compares it with structurally similar compounds:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| This compound | Brominated pyrimidine with a tert-butyl group | Potential kinase inhibitor |

| Tert-butyl (5-bromopyrimidin-2-yl)carbamate | Bromine at a different position on pyrimidine | Enhanced antimicrobial activity |

| Tert-butyl ((5-bromooxazol-2-YL)methyl)carbamate | Contains an oxazole ring | Notable anticancer properties |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the carbamate group. Key signals include tert-butyl protons (δ ~1.3 ppm) and pyrimidine ring protons (δ ~8.5–9.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ = 302.04 g/mol).

- X-ray Crystallography : Resolves ambiguities in regiochemistry; however, crystallization may require co-solvents like hexane/ethyl acetate .

How can researchers address contradictions in reported reactivity profiles of halogenated pyrimidine carbamates?

Advanced Research Focus

Discrepancies often arise from solvent effects or trace metal impurities. For example, DMF may coordinate Pd catalysts, altering coupling efficiency. Systematic studies should:

Replicate reactions under inert atmospheres (Ar/Na) to exclude oxidative side reactions.

Use chelating agents (e.g., EDTA) to sequester metal contaminants.

Compare kinetic data across solvents (polar aprotic vs. ethereal) to isolate dielectric effects .

What strategies are recommended for studying the biological interactions of this compound when direct data is limited?

Advanced Research Focus

Leverage structural analogs (e.g., tert-butyl (3-bromo-5-chloropyridin-4-yl)carbamate ) to infer target affinity.

- Molecular Docking : Use PyMol or AutoDock to model interactions with enzymes (e.g., kinases) or receptors.

- Metabolic Stability Assays : Incubate with liver microsomes and analyze via LC-MS to identify degradation pathways.

- SAR Studies : Modify the bromine position or tert-butyl group and assay bioactivity to establish pharmacophore requirements .

What are the critical stability considerations for handling and storing this compound?

Basic Research Focus

The compound is hygroscopic and light-sensitive. Store under argon at –20°C in amber vials. Monitor decomposition via periodic NMR; hydrolytic cleavage of the carbamate group (evidenced by tert-butanol peaks at δ 1.2 ppm) indicates moisture ingress . For long-term stability, lyophilization with cryoprotectants (trehalose) is recommended .

How can researchers resolve conflicting crystallographic data for tert-butyl-protected pyrimidine derivatives?

Advanced Research Focus

Discrepancies in unit cell parameters may arise from polymorphism or twinning. Use SHELXT for structure solution and Olex2 for refinement. High-resolution synchrotron data (λ = 0.7 Å) improves anomalous dispersion for bromine atoms. For twinned crystals, employ the TwinRotMat algorithm in PLATON to deconvolute overlapping reflections .

What computational methods are effective in predicting the physicochemical properties of this compound?

Q. Advanced Research Focus

- LogP Prediction : Use MarvinSketch (ChemAxon) or ACD/Labs to estimate hydrophobicity. Experimental validation via shake-flask HPLC (logP ≈ 2.8) correlates with calculated values .

- pKa Estimation : The pyrimidine nitrogen exhibits a pKa ~3.5 (SPARC calculator), impacting solubility in buffered media .

- Thermal Stability : DSC/TGA under N₂ identifies decomposition thresholds (Td ~180°C), critical for reaction design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.